2-Anilino-4-methoxynicotinonitrile
Description
2-Anilino-4-methoxynicotinonitrile is a nicotinonitrile derivative featuring an anilino group (phenylamino) at the 2-position and a methoxy substituent at the 4-position of the pyridine ring. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogs such as 4-anilino-2-(methylthio)nicotinonitrile and 2-amino-5-bromo-4-methoxynicotinonitrile .
Properties
IUPAC Name |
2-anilino-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-12-7-8-15-13(11(12)9-14)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPLFENMWIXAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-methoxynicotinonitrile typically involves the reaction of 4-methoxy-2-chloronicotinonitrile with aniline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the anilino group .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing environmentally friendly practices to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxy-2-anilinonicotinic acid.
Reduction: Formation of 2-anilino-4-methoxynicotinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Anilino-4-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2, which plays a crucial role in cell cycle regulation.
Industry: Potential use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Anilino-4-methoxynicotinonitrile, particularly in its role as a kinase inhibitor, involves binding to the active site of CDK2. This binding interferes with the kinase’s ability to phosphorylate its substrates, thereby inhibiting cell cycle progression. The compound’s selectivity for CDK2 over other kinases is attributed to its specific interactions with key amino acid residues in the active site .
Comparison with Similar Compounds
Key Findings:
Methylthio groups (e.g., in ) introduce lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Bromine substituents (e.g., in ) add steric hindrance and may influence binding affinity in biological targets.
Biological Activity: The anilino group at position 2 (target compound) versus position 4 () could alter binding interactions with enzyme active sites. For example, kinase inhibitors often require precise positioning of aromatic substituents for optimal activity. Nitro groups (e.g., in ) are electron-withdrawing and may increase reactivity in electrophilic substitution reactions, though they are absent in the target compound.
Safety and Handling: Analogs like 2-amino-6-methylnicotinonitrile emphasize the need for respiratory protection (P95/P1 filters) and full-body suits during handling . Regulatory data for 2-(4-methoxyanilino)-4-nitrobenzoic acid highlight stringent storage conditions (e.g., 0–6°C) , suggesting similar precautions for methoxy-substituted anilines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
